molecular formula C8H6ClNO2S B13366789 6-Chloro-3-methylbenzo[d]isothiazole 1,1-dioxide

6-Chloro-3-methylbenzo[d]isothiazole 1,1-dioxide

Cat. No.: B13366789
M. Wt: 215.66 g/mol
InChI Key: CZTVATYWBRBUQJ-UHFFFAOYSA-N
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Description

6-Chloro-3-methylbenzo[d]isothiazole 1,1-dioxide is a heterocyclic compound that belongs to the class of isothiazoles This compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 3rd position on the benzo[d]isothiazole ring, along with a 1,1-dioxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methylbenzo[d]isothiazole 1,1-dioxide typically involves the chlorination of 3-methylbenzo[d]isothiazole 1,1-dioxide. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or chromatography techniques to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methylbenzo[d]isothiazole 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxide group to a sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-3-methylbenzo[d]isothiazole 1,1-dioxide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Explored for its potential as an anticancer agent and its role in drug development.

    Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.

Mechanism of Action

The mechanism of action of 6-Chloro-3-methylbenzo[d]isothiazole 1,1-dioxide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites. This interaction can disrupt essential biological processes, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbenzo[d]isothiazole 1,1-dioxide: Lacks the chlorine atom at the 6th position.

    6-Bromo-3-methylbenzo[d]isothiazole 1,1-dioxide: Contains a bromine atom instead of chlorine.

    6-Chloro-3-ethylbenzo[d]isothiazole 1,1-dioxide: Contains an ethyl group instead of a methyl group.

Uniqueness

6-Chloro-3-methylbenzo[d]isothiazole 1,1-dioxide is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C8H6ClNO2S

Molecular Weight

215.66 g/mol

IUPAC Name

6-chloro-3-methyl-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C8H6ClNO2S/c1-5-7-3-2-6(9)4-8(7)13(11,12)10-5/h2-4H,1H3

InChI Key

CZTVATYWBRBUQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NS(=O)(=O)C2=C1C=CC(=C2)Cl

Origin of Product

United States

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